molecular formula C24H25N3O5S2 B2766940 2-[4-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 886911-29-1

2-[4-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B2766940
CAS RN: 886911-29-1
M. Wt: 499.6
InChI Key: OZHSBUFZFNKTBI-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide” is a complex organic molecule that contains several functional groups. These include a methoxy group (-OCH3), a sulfonamide group (-SO2NH2), a benzamido group (-C6H5CONH2), and a carboxamide group (-CONH2). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cycloheptathiophene ring system. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a methoxy group might increase its solubility in organic solvents .

Scientific Research Applications

Synthesis and Medicinal Applications

Compounds with structural elements similar to "2-[4-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide" have been synthesized for potential medicinal applications, including anti-inflammatory and analgesic properties. For instance, a study on novel heterocyclic compounds derived from visnaginone and khellinone showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting potential applications in designing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Material Science Applications

In the field of material science, related compounds have been used in the synthesis of polymers and materials with specific physical properties. For example, ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol demonstrated high thermal stability and solubility in polar solvents, indicating their potential utility in high-performance materials (Hsiao, Yang, & Chen, 2000).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological activity, which is not provided in the available literature .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, investigating its potential biological activities, and assessing its safety and toxicity .

properties

IUPAC Name

2-[[4-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-32-17-11-13-18(14-12-17)34(30,31)27-16-9-7-15(8-10-16)23(29)26-24-21(22(25)28)19-5-3-2-4-6-20(19)33-24/h7-14,27H,2-6H2,1H3,(H2,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHSBUFZFNKTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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